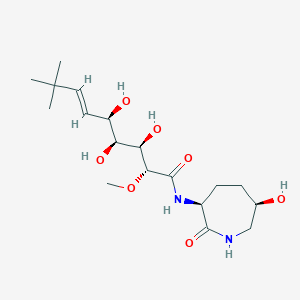

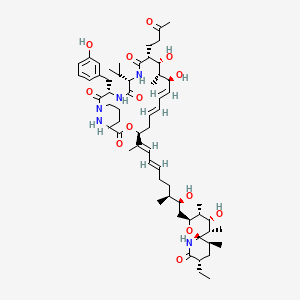

delta-(L-alpha-Aminoadipoyl)-L-cysteinyl-D-vinylglycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

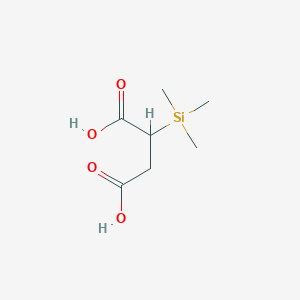

Delta-(L-Alpha-Aminoadipoyl)-L-Cysteinyl-D-Vinylglycine is a tripeptide compound that plays a significant role in the biosynthesis of beta-lactam antibiotics, such as penicillins and cephalosporins. This compound is a substrate for the enzyme isopenicillin N synthase, which catalyzes the formation of isopenicillin N, a crucial intermediate in the production of various antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Delta-(L-Alpha-Aminoadipoyl)-L-Cysteinyl-D-Vinylglycine typically involves the stepwise coupling of the amino acid residues. The process begins with the protection of functional groups to prevent unwanted side reactions. The amino group of L-alpha-aminoadipic acid is protected using a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. The carboxyl group of L-cysteine is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) and then coupled with the protected L-alpha-aminoadipic acid. The vinylglycine residue is then introduced using similar coupling techniques .

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis techniques. Automated peptide synthesizers are often employed to ensure high yield and purity. The process includes solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid resin support, followed by cleavage and purification steps .

Chemical Reactions Analysis

Types of Reactions

Delta-(L-Alpha-Aminoadipoyl)-L-Cysteinyl-D-Vinylglycine undergoes various chemical reactions, including:

Oxidation: The cysteinyl residue can be oxidized to form disulfide bonds.

Reduction: Reduction of disulfide bonds to thiol groups.

Substitution: Nucleophilic substitution reactions involving the amino or carboxyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Carbodiimides like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for coupling reactions.

Major Products Formed

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol groups.

Substitution: Formation of peptide bonds with various amino acids or peptide fragments.

Scientific Research Applications

Chemistry

Delta-(L-Alpha-Aminoadipoyl)-L-Cysteinyl-D-Vinylglycine is used as a model substrate in studies of enzyme mechanisms, particularly those involving isopenicillin N synthase. It helps in understanding the catalytic processes and the formation of beta-lactam rings .

Biology

In biological research, this compound is used to study the biosynthesis pathways of antibiotics. It serves as a key intermediate in the production of penicillins and cephalosporins, aiding in the development of new antibiotics .

Medicine

The compound’s role in antibiotic biosynthesis makes it crucial for pharmaceutical research. It is used to develop new beta-lactam antibiotics with improved efficacy and resistance profiles .

Industry

In the industrial sector, this compound is used in the large-scale production of antibiotics. Its synthesis and manipulation are essential for producing high-yield antibiotic drugs .

Mechanism of Action

Delta-(L-Alpha-Aminoadipoyl)-L-Cysteinyl-D-Vinylglycine acts as a substrate for isopenicillin N synthase, an enzyme that catalyzes the cyclization of the tripeptide to form isopenicillin N. This reaction involves the formation of a beta-lactam ring and a thiazolidine ring, which are characteristic of penicillin antibiotics. The enzyme’s active site binds the tripeptide and facilitates the oxidative cyclization, converting the linear peptide into the bicyclic structure of isopenicillin N .

Comparison with Similar Compounds

Similar Compounds

Delta-(L-Alpha-Aminoadipoyl)-L-Cysteinyl-D-Valine: Another substrate for isopenicillin N synthase, leading to the formation of isopenicillin N.

Delta-(L-Alpha-Aminoadipoyl)-L-Cysteinyl-D-Alanine: A similar tripeptide used in studies of enzyme specificity and mechanism.

Uniqueness

Delta-(L-Alpha-Aminoadipoyl)-L-Cysteinyl-D-Vinylglycine is unique due to the presence of the vinylglycine residue, which introduces a vinyl group into the peptide structure. This modification can affect the enzyme’s binding and catalytic activity, providing insights into the enzyme’s substrate specificity and the role of different amino acid residues in the biosynthesis of beta-lactam antibiotics .

Properties

Molecular Formula |

C13H21N3O6S |

|---|---|

Molecular Weight |

347.39 g/mol |

IUPAC Name |

(2S)-2-amino-6-[[(2R)-1-[[(1R)-1-carboxyprop-2-enyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-6-oxohexanoic acid |

InChI |

InChI=1S/C13H21N3O6S/c1-2-8(13(21)22)16-11(18)9(6-23)15-10(17)5-3-4-7(14)12(19)20/h2,7-9,23H,1,3-6,14H2,(H,15,17)(H,16,18)(H,19,20)(H,21,22)/t7-,8+,9-/m0/s1 |

InChI Key |

JJJCGQKXGIRXKN-YIZRAAEISA-N |

Isomeric SMILES |

C=C[C@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)CCC[C@@H](C(=O)O)N |

Canonical SMILES |

C=CC(C(=O)O)NC(=O)C(CS)NC(=O)CCCC(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-amino-3-[hydroxy-[(2S)-2-hydroxy-3-[(1R)-1-hydroxypentadecoxy]propoxy]phosphoryl]oxypropanoic acid](/img/structure/B10777244.png)

![16-[Amino(hydroxy)methoxy]-12-hydroxy-20-[11-[hydroxymethyl(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-enyl]-10,22-dimethoxy-11,14,21-trimethyl-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-18-one](/img/structure/B10777265.png)

![6-[[5-[5-[[4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,6-dihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]-3,4-dihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol](/img/structure/B10777283.png)

![N-({4-[(1R)-4-[(2R,4S,5S)-2,4-diamino-6-oxohexahydropyrimidin-5-yl]-1-(2,2,2-trifluoro-1,1-dihydroxyethyl)butyl]phenyl}carbonyl)-L-glutamic acid](/img/structure/B10777321.png)

![[(2R,3S,4R,5R)-5-[(2-deuterioacetyl)amino]-3,4,6-trihydroxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B10777326.png)

![(2S,3R)-2-[[4-(tert-butylcarbamoyl)piperazine-1-carbonyl]amino]-6-(diaminomethylideneamino)-3-formylhexanoic acid](/img/structure/B10777342.png)